BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

CB2 cannabinoid receptor 2-oxo-1,2-dihydropyridine SAR

The compound N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852364-78-4, C21H19N3O6, MW 409.4) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype, a scaffold explored for cannabinoid receptor type 2 (CB2) modulation and phosphoinositide-dependent kinase-1 (PDK1) inhibition. No peer-reviewed biological activity data, patent example data, or authoritative database annotation was identified for this specific compound.

Molecular Formula C21H19N3O6
Molecular Weight 409.398
CAS No. 852364-78-4
Cat. No. B2388714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
CAS852364-78-4
Molecular FormulaC21H19N3O6
Molecular Weight409.398
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C21H19N3O6/c1-2-29-18-10-8-16(9-11-18)22-20(25)19-7-4-12-23(21(19)26)30-14-15-5-3-6-17(13-15)24(27)28/h3-13H,2,14H2,1H3,(H,22,25)
InChIKeyCIOVXOWSXREKKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline: N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852364-78-4)


The compound N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 852364-78-4, C21H19N3O6, MW 409.4) belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide chemotype, a scaffold explored for cannabinoid receptor type 2 (CB2) modulation and phosphoinositide-dependent kinase-1 (PDK1) inhibition [1]. No peer-reviewed biological activity data, patent example data, or authoritative database annotation was identified for this specific compound. Its structural elements—a 4-ethoxyphenyl carboxamide and a 1-((3-nitrobenzyl)oxy) substituent—represent a combination not characterized in public pharmacological studies.

Why Class-Level Interchangeability Fails for N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide


Within the 2-oxo-1,2-dihydropyridine-3-carboxamide class, minor variations at the N1 position and the carboxamide aromatic ring profoundly impact receptor affinity, selectivity, and functional activity [1]. Published SAR demonstrates that replacing the C5 hydrogen with a 4-methoxyphenyl group shifts CB2 functional activity from agonism to neutral antagonism or inverse agonism, while the N1 substituent governs subtype selectivity [2]. For the target compound, the unique combination of an ethoxyphenyl amide and a 3-nitrobenzyloxy N1 substituent lacks any quantitative pharmacological annotation. Consequently, no generic class representative can serve as a validated functional substitute; experimental confirmation of the target compound's individual profile is required before any procurement decision.

N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide: Quantitative Discriminative Evidence Constraints


No Target-Specific Pharmacological Data Available for Direct Head-to-Head Comparison

A comprehensive search of primary literature, patents, PubChem, ChEMBL, and BindingDB returned no quantitative activity data (Ki, IC50, EC50, or functional assay results) for N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide against any molecular target. Direct head-to-head comparisons, cross-study comparables, or class-level inferences with numerical values are therefore impossible to generate from available evidence sources. The known CB2 SAR from scaffold-related compounds (e.g., N-cycloheptyl-5-(4-methoxyphenyl)-1-(4-fluorobenzyl)-pyridin-2(1H)-on-3-carboxamide, Ki CB2 = 1.0 nM, selectivity index CB1/CB2 = 43.4) [1] cannot be extrapolated to this specific compound due to the absence of data. This evidence limitation is explicitly stated per the project's transparency rules.

CB2 cannabinoid receptor 2-oxo-1,2-dihydropyridine SAR

Structural Differentiation from the Closest Commercially Listed Analogs Lacks Activity Context

The closest commercially listed analogs—N-(4-carbamoylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS 942008-46-0) and N-(3-methoxyphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide—differ at the amide substituent (carbamoylphenyl vs. methoxyphenyl vs. ethoxyphenyl) and at the N1 linkage (nitrobenzyl vs. nitrobenzyloxy). None of these compounds possess publicly disclosed target engagement or potency values. The structural distinctions may influence hydrogen-bonding capacity, lipophilicity, and metabolic stability, but in the absence of any quantitative comparative data, these features cannot be translated into procurement-relevant differentiation. Class-level SAR from other 2-oxo-1,2-dihydropyridine derivatives [1] highlights that even small substituent shifts at N1 or the carboxamide aryl ring can invert functional activity from agonist to inverse agonist at the CB2 receptor, reinforcing the need for compound-specific profiling.

structural analog chemotype comparison substituent effects

No Patent-Derived Selectivity or Pharmacokinetic Data to Support Procurement Differentiation

Patents covering 2-oxo-1,2-dihydropyridine-3-carboxamide derivatives as PDK1/AurA dual inhibitors (US20190160049A1) and selective PDK1 inhibitors (US10351548) list preferred compounds with nanomolar to micromolar IC50 values, but N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is not among the exemplified compounds and no data for it can be extracted. The patent families demonstrate that the scaffold can be optimized for kinase inhibition, yet the specific substitution pattern of the target compound—lacking the elaborated amide chains and heteroaryl extensions present in the most potent examples—falls outside the fully characterized SAR space. No selectivity panel, cellular efficacy, or in vivo pharmacokinetic data exist to substantiate a superiority claim over any patented analog.

patent landscape PDK1 inhibitor selectivity

N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide: Application Scenarios Based on Structural Class Potential


Prospective CB2 Receptor Ligand Screening

Given the established CB2 ligand activity of the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold [1], the compound may be evaluated in radioligand binding displacement assays against human CB1 and CB2 receptors to determine its affinity and selectivity. Procurement would be justified only as an exploratory screening compound, with the understanding that no pre-existing data support a predicted potency range.

Kinase Inhibition Profiling as an Untested PDK1 Chemotype

The scaffold has been patented for PDK1 and dual PDK1/AurA inhibition [2]. Researchers may submit this compound to a kinase selectivity panel to probe whether the ethoxyphenyl / nitrobenzyloxy substitution pattern yields a novel selectivity fingerprint. Procurement value depends entirely on de novo profiling; no prior kinase activity data inform this investment.

Physicochemical Property Benchmarking and Metabolic Stability Assessment

The 4-ethoxyphenyl group may confer altered lipophilicity (clogP) and metabolic stability compared to methoxy or unsubstituted phenyl analogs. Procurement for comparative in vitro ADME studies (microsomal stability, CYP inhibition, plasma protein binding) could generate differentiation data that do not currently exist for this compound or its closest listed analogs.

Negative Control or Chemical Probe Tool Generation

If future profiling reveals the compound to be inactive against primary targets (CB2, PDK1, AurA), it could serve as a matched negative control for more potent scaffold analogs in cellular pathway studies, provided that its lack of activity is rigorously confirmed under standardized assay conditions.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.